3-Chloro-2-(chloromethyl)-4-methoxypyridine
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Overview
Description
3-Chloro-2-(chloromethyl)-4-methoxypyridine: is an organic compound with the molecular formula C7H7Cl2NO It is a derivative of pyridine, characterized by the presence of chloro and methoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-4-methoxypyridine typically involves the chlorination of 2-(chloromethyl)-4-methoxypyridine. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-2-(chloromethyl)-4-methoxypyridine can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.
Oxidation Products: Oxidized derivatives like pyridine N-oxides or carboxylic acids.
Reduction Products: Amines or alcohols derived from the reduction of the chloro groups.
Scientific Research Applications
Chemistry: 3-Chloro-2-(chloromethyl)-4-methoxypyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a useful precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(chloromethyl)-4-methoxypyridine involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring influence its binding affinity and selectivity towards enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
- 3-Chloro-2-chloromethyl-1-propene
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
Comparison: Compared to similar compounds, 3-Chloro-2-(chloromethyl)-4-methoxypyridine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This difference can influence its reactivity, solubility, and interaction with biological targets. The methoxy group also enhances its potential as a versatile intermediate in organic synthesis, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H7Cl2NO |
---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
3-chloro-2-(chloromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-2-3-10-5(4-8)7(6)9/h2-3H,4H2,1H3 |
InChI Key |
QPAPZKZOCXTWDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)CCl)Cl |
Origin of Product |
United States |
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